molecular formula C9H17NO4S B12857187 4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid

4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid

Katalognummer: B12857187
Molekulargewicht: 235.30 g/mol
InChI-Schlüssel: NOPAXMGBVRCMHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid is a heterocyclic compound containing nitrogen and sulfur. It is a derivative of thiomorpholine, which is known for its applications in various chemical and pharmaceutical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with appropriate reagents to introduce the hydroxy and methoxypropyl groups. One common method is the reaction of thiomorpholine with 2-hydroxy-3-methoxypropyl chloride under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxypropyl groups can form hydrogen bonds with target molecules, while the thiomorpholine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid is unique due to the presence of both hydroxy and methoxypropyl groups, which enhance its solubility and reactivity. The sulfur atom in the thiomorpholine ring also contributes to its distinct chemical properties .

Eigenschaften

Molekularformel

C9H17NO4S

Molekulargewicht

235.30 g/mol

IUPAC-Name

4-(2-hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid

InChI

InChI=1S/C9H17NO4S/c1-14-5-7(11)4-10-2-3-15-6-8(10)9(12)13/h7-8,11H,2-6H2,1H3,(H,12,13)

InChI-Schlüssel

NOPAXMGBVRCMHP-UHFFFAOYSA-N

Kanonische SMILES

COCC(CN1CCSCC1C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.